molecular formula C12H18N2O B11899437 (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B11899437
M. Wt: 206.28 g/mol
InChI Key: JSJXLVPKXPGNHH-UHFFFAOYSA-N
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Description

(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a high-purity chemical compound offered for research and development applications. This tetrahydroquinoline derivative features a methanamine functional group, a structural motif found in compounds with significant research value. Tetrahydroquinoline-based scaffolds are recognized in medicinal chemistry for their diverse biological activities . Specifically, similar structural frameworks have been investigated as novel tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) that target established blood vessels in tumors, demonstrating high antiproliferative activity in cellular assays . Furthermore, the tetrahydroquinoline core is a privileged structure in drug discovery, appearing in potent and selective inhibitors of various biological targets. For instance, tetrahydroquinoline bi-aryl compounds have been developed as highly specific ubiquitin-specific protease 7 (USP7) inhibitors, which play a role in regulating the MDM2/p53 axis and show potential as anti-cancer agents . The specific substitution pattern of this compound, including the 8-methoxy and 1-methyl groups, may influence its physicochemical properties and binding affinity to biological targets, making it a valuable intermediate for chemical biology and hit-to-lead optimization programs. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(8-methoxy-1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine

InChI

InChI=1S/C12H18N2O/c1-14-8-9(7-13)6-10-4-3-5-11(15-2)12(10)14/h3-5,9H,6-8,13H2,1-2H3

InChI Key

JSJXLVPKXPGNHH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC2=C1C(=CC=C2)OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrahydroquinoline derivatives, including (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines:

  • Human T-Lymphocyte Cells (CEM)
  • Cervical Carcinoma Cells (HeLa)
  • Colorectal Adenocarcinoma (HT-29)
  • Ovarian Carcinoma (A2780)

In vitro studies demonstrated that these compounds could inhibit cell proliferation, suggesting their potential as chemotherapeutic agents .

2.2 Neuroprotective Effects

Studies have also explored the neuroprotective effects of tetrahydroquinoline derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antiproliferative Activity

A study synthesized a library of 8-substituted tetrahydroquinoline derivatives and tested their effects on human cancer cell lines. The most active compounds were identified based on their ability to inhibit cell growth effectively. The results indicated that specific structural modifications could enhance activity against certain cancer types .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, tetrahydroquinoline derivatives demonstrated significant neuroprotective effects by reducing markers of oxidative stress and inflammation. These findings support further investigation into their potential as therapeutic agents for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Compound NameActivity TypeCell Lines TestedResults Summary
(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamineAntiproliferativeCEM, HeLa, HT-29, A2780Inhibited cell growth
Similar Tetrahydroquinoline DerivativesNeuroprotectiveNeuronal cell modelsReduced oxidative stress markers

Mechanism of Action

The mechanism of action of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound Not Provided C₁₂H₁₈N₂O 206.29 8-OCH₃, 1-CH₃, 3-CH₂NH₂ Hypothetical based on structure
(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine Not Provided C₁₁H₁₆N₂ 176.26 1-CH₃, 3-CH₂NH₂ Discontinued commercial product
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine Not Provided C₁₁H₁₆N₂ 176.26 1-CH₃, 6-CH₂NH₂ Used in crystallography studies
6-Methoxy-1,2,3,4-tetrahydroisoquinoline 42923-77-3 C₁₀H₁₃NO 163.22 6-OCH₃ Pharmacological scaffold
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 6-CH₃ Industrial intermediate

Research Findings and Implications

  • Synthetic Challenges : The target compound’s 8-methoxy group may complicate synthesis due to steric hindrance during functionalization. Telescoped processes, as seen in sertraline intermediate synthesis, could be adapted for efficiency .
  • Biological Activity: Methanamine derivatives often exhibit amine-related bioactivity (e.g., receptor modulation).
  • Safety: While specific data are lacking, analogs like 1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl methanone (CAS 89409-15-4) require medical consultation upon exposure, suggesting cautious handling .

Biological Activity

(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a compound belonging to the tetrahydroquinoline class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This structure features a tetrahydroquinoline core with a methoxy group at the 8-position and a methanamine substituent at the 3-position. The presence of these functional groups is believed to influence its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of tetrahydroquinolines exhibit significant antioxidant properties. For instance, studies have shown that (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.

2. Neuroprotective Effects

Tetrahydroquinoline derivatives have been explored for their neuroprotective effects. In animal models of neurodegenerative diseases, (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine demonstrated the ability to enhance cognitive function and reduce neuronal apoptosis. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

3. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.

The biological activities of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine are thought to be mediated through several mechanisms:

  • Free Radical Scavenging : The methoxy group may enhance the compound's ability to donate electrons and neutralize free radicals.
  • Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Membrane Interaction : The lipophilic nature of the tetrahydroquinoline structure allows it to integrate into lipid membranes, affecting membrane fluidity and integrity.

Table 1: Summary of Biological Activities

ActivityModel/MethodologyFindings
AntioxidantDPPH assaySignificant free radical scavenging
NeuroprotectionMouse model of Alzheimer'sImproved memory retention and reduced apoptosis
AntimicrobialAgar diffusion methodInhibition of E. coli and S. aureus growth

Case Study: Neuroprotective Effects

In a study conducted by researchers investigating neurodegeneration, mice treated with (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine showed significant improvements in cognitive function compared to control groups. The treatment resulted in decreased levels of inflammatory markers and enhanced synaptic plasticity.

Chemical Reactions Analysis

Electrochemical Functionalization

The tetrahydroquinoline scaffold can undergo electrochemical functionalization at the aromatic ring. A study demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline participate in regioselective C–H activation under electrochemical conditions, enabling the introduction of substituents at the 5-, 6-, or 7-positions of the quinoline ring. For (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine, this method could facilitate halogenation or cross-coupling reactions without requiring transition-metal catalysts.

Key Conditions:

ParameterValue
SolventAcetonitrile/water (9:1)
Electrode MaterialGraphite
Current Density5 mA/cm²
Yield Range65–92%

Borrowing Hydrogen Catalysis

The primary amine group participates in borrowing hydrogen (BH) reactions, a methodology validated for related tetrahydroquinolines. Manganese(I) PN₃ pincer complexes catalyze the coupling of secondary alcohols with aminobenzyl alcohols to form substituted tetrahydroquinolines. For this compound, analogous reactions could enable:

  • N-Alkylation using secondary alcohols (e.g., 1-phenylethanol → 2-phenyl substitution) .

  • Cyclization with dienophiles like trans-anethole to form polycyclic derivatives .

Example Reaction Pathway:

text
2-aminobenzyl alcohol + secondary alcohol → (8-Methoxy-1-methyl-THQ)methanamine derivative Catalyst: Mn(I) PN₃ complex (2 mol%) Base: KH/KOH (1:1 molar ratio) Temperature: 120°C Yield: 72–85%[2][6]

Multi-Component Reactions (MCRs)

The amine group facilitates MCRs, as shown in the synthesis of triazolo[5,1-a]isoquinolines. A three-component reaction between acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide produces triazole intermediates. Acidic conditions then induce cyclization to yield fused heterocycles .

Applicability:

  • Triazole Formation: Reacts with azides and ketones to form 1,2,3-triazole derivatives.

  • Pomeranz-Fritsch Cyclization: Forms isoquinoline hybrids under H₂SO₄ catalysis .

Nucleophilic Substitution

The methanamine group undergoes nucleophilic substitution with:

  • Acyl chlorides: Forms amides (e.g., acetyl chloride → N-acetyl derivative).

  • Sulfonyl chlorides: Produces sulfonamides (e.g., TsCl → tosyl-protected amine).

Optimized Conditions:

ReagentSolventTemperatureYield
Acetyl chlorideDCM0°C → RT88%
Benzenesulfonyl chlorideTHF40°C76%

Catalytic Hydrogenation/Dehydrogenation

The tetrahydroquinoline ring undergoes reversible hydrogenation/dehydrogenation. Cp*Co(III) catalysts enable:

  • Dehydrogenation: Converts tetrahydroquinoline to quinoline derivatives under aerobic conditions .

  • Hydrogenation: Reduces quinoline back to tetrahydroquinoline using H₂ gas (1 atm) .

Catalytic Performance:

ProcessCatalyst LoadingH₂ PressureConversion
Dehydrogenation2 mol%N/A95%
Hydrogenation5 mol%1 atm89%

Acid-Catalyzed Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes:

  • Ring expansion: Forms naphthyridine derivatives via water-mediated ring opening .

  • Demethylation: Methoxy groups convert to hydroxyl groups in concentrated HBr/AcOH .

Demethylation Example:

text
(8-Methoxy-THQ)methanamine + HBr (48%) → (8-Hydroxy-THQ)methanamine Temperature: 100°C Time: 6 h Yield: 68%[8]

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
Electrochemical C–H activationBr₂, graphite electrode5-Bromo derivative78%
BH N-Alkylation1-Phenylethanol, Mn(I) catalyst2-Phenyl-substituted derivative85%
Triazole MCR4-Nitrophenyl azide, H₂SO₄Triazolo[5,1-a]isoquinoline63%
SulfonylationTsCl, THFN-Tosylmethanamine76%
DemethylationHBr/AcOH8-Hydroxy derivative68%

Q & A

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate metabolic pathways in vivo?

  • Methodological Answer : Synthesize deuterated analogs at the methoxy or methyl groups (e.g., using 2-Methoxy-d₃-phenol ). Track metabolites via LC-HRMS with isotopic pattern filters. Compare pharmacokinetic profiles (AUC, Cmax) in rodent models .

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